Rimegepant

Beschreibung

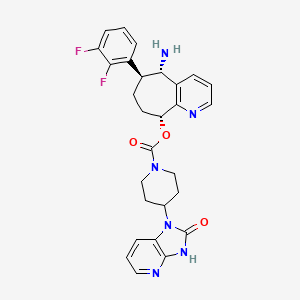

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28F2N6O3/c29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37/h1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37)/t18-,22+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNAOFGYEFKHPB-ANJVHQHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C=CC=N2)[C@H]([C@@H]1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156003 | |

| Record name | Rimegepant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble | |

| Record name | Rimegepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1289023-67-1 | |

| Record name | Rimegepant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289023-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimegepant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1289023671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimegepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rimegepant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIMEGEPANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/997WVV895X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rimegepant's Mechanism of Action in Migraine Pathophysiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia. A key player in the pathophysiology of migraine is the calcitonin gene-related peptide (CGRP), a neuropeptide that is released from trigeminal sensory nerves.[1][2] Elevated levels of CGRP during a migraine attack lead to vasodilation, neurogenic inflammation, and pain signal transmission.[1][2] Rimegepant is a small molecule CGRP receptor antagonist approved for both the acute and preventive treatment of migraine.[3] This guide provides a detailed technical overview of the mechanism of action of this compound, focusing on its interaction with the CGRP receptor and the subsequent modulation of downstream signaling pathways.

The Role of CGRP in Migraine Pathophysiology

The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and the receptor activity-modifying protein 1 (RAMP1). This functional receptor is expressed on various cells within the trigeminovascular system, including trigeminal ganglion neurons and dural mast cells.

During a migraine attack, the activation of trigeminal nerves triggers the release of CGRP. CGRP then binds to its receptors, initiating a cascade of events that contribute to migraine symptoms:

-

Vasodilation: CGRP is a potent vasodilator of cerebral and dural blood vessels.

-

Neurogenic Inflammation: CGRP binding to its receptors on dural mast cells can lead to their degranulation and the release of inflammatory mediators, such as histamine.

-

Pain Transmission: CGRP facilitates nociceptive transmission in the trigeminal nucleus, the pain-processing center in the brainstem.

This compound: A Competitive Antagonist of the CGRP Receptor

This compound functions as a competitive antagonist at the CGRP receptor. It binds with high affinity to the human CGRP receptor, thereby preventing the binding of endogenous CGRP and inhibiting its downstream effects. This blockade of CGRP signaling is the core of this compound's therapeutic action in migraine.

Quantitative Analysis of this compound's Receptor Binding and Functional Antagonism

The potency of this compound has been quantified through various in vitro assays. The following tables summarize key quantitative data.

| Parameter | Value | Species | Assay Type | Reference |

| Ki | 0.027 nM | Human | Radioligand Binding Assay | |

| Ki | 33 pM | Human | In vitro binding studies | |

| Ki | 60 pM | Cynomolgus Monkey | In vitro binding studies | |

| Ki | 92 pM | Marmoset Monkey | In vitro binding studies | |

| Ki | 43 nM | Dog | In vitro binding studies | |

| Ki | 104 nM | Mouse | In vitro binding studies | |

| Ki | 209 nM | Rat | In vitro binding studies |

Table 1: this compound Binding Affinity (Ki) at the CGRP Receptor. This table presents the inhibitor constant (Ki) of this compound for the CGRP receptor across different species, as determined by radioligand binding assays.

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 | 0.14 nM | Human SK-N-MC cells | HTRF cAMP Assay | |

| pIC50 | 11.30 | Xenopus Oocytes expressing human CGRP-R | Electrophysiology | |

| pIC50 | 9.91 | Xenopus Oocytes expressing human AMY1-R | Electrophysiology | |

| pA2 | 9.7 | Transfected Cos7 cells | Schild Analysis of cAMP accumulation |

Table 2: this compound Functional Antagonism (IC50/pIC50/pA2). This table summarizes the half-maximal inhibitory concentration (IC50) and related values for this compound in functional assays measuring the inhibition of CGRP-stimulated cAMP production.

Experimental Protocols

Radioligand Binding Assay for Ki Determination

Objective: To determine the binding affinity (Ki) of this compound for the human CGRP receptor.

Methodology:

-

Receptor Source: Membranes from human neuroblastoma cells (SK-N-MC), which endogenously express the CGRP receptor.

-

Radioligand: [125I]-CGRP is used as the radiolabeled ligand that binds to the CGRP receptor.

-

Assay Procedure:

-

SK-N-MC cell membranes are incubated with a fixed concentration of [125I]-CGRP and varying concentrations of this compound.

-

The incubation is carried out for a defined period (e.g., 2 hours) to allow the binding to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled CGRP.

-

-

Detection: The amount of bound radioligand is quantified using a gamma scintillation counter.

-

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay for IC50 Determination

Objective: To measure the functional antagonism of this compound by quantifying its ability to inhibit CGRP-stimulated cyclic AMP (cAMP) production.

Methodology:

-

Cell Line: Human neuroblastoma cells (SK-N-MC) or transfected cell lines like Cos7 or CHO-K1 expressing the human CGRP receptor (CLR/RAMP1).

-

Assay Principle: CGRP receptor activation by CGRP leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This compound's antagonistic activity is measured by its ability to block this cAMP production.

-

Assay Procedure:

-

Cells are pre-incubated with varying concentrations of this compound for a short period (e.g., 15 minutes).

-

Cells are then stimulated with a fixed concentration of CGRP (e.g., human α-CGRP) for a defined time (e.g., 30 minutes).

-

The reaction is stopped, and the cells are lysed.

-

-

cAMP Measurement (HTRF - Homogeneous Time-Resolved Fluorescence):

-

The cell lysate is incubated with HTRF reagents: a cAMP-d2 conjugate (acceptor) and a europium cryptate-labeled anti-cAMP antibody (donor).

-

In the absence of cellular cAMP, the donor and acceptor are in close proximity, leading to a high FRET (Förster Resonance Energy Transfer) signal.

-

Cellular cAMP produced upon CGRP stimulation competes with the cAMP-d2 conjugate for binding to the antibody, leading to a decrease in the FRET signal.

-

The HTRF signal is read on a compatible plate reader.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the CGRP-induced cAMP response against the concentration of this compound.

Signaling Pathways and Visualizations

CGRP Receptor Signaling Pathway

Upon binding of CGRP, the CGRP receptor primarily couples to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, contributing to vasodilation and neuronal sensitization. This compound, by blocking the CGRP receptor, prevents this entire signaling cascade.

Caption: CGRP signaling cascade and the inhibitory action of this compound.

Experimental Workflow for CGRP Antagonist Drug Discovery

The discovery and development of a small molecule CGRP receptor antagonist like this compound typically follows a structured workflow, from initial screening to preclinical evaluation.

Caption: A typical drug discovery workflow for a CGRP antagonist.

Conclusion

This compound's mechanism of action is centered on its high-affinity, competitive antagonism of the CGRP receptor. By blocking the binding of CGRP, this compound effectively inhibits the downstream signaling cascade that leads to vasodilation, neurogenic inflammation, and pain transmission, the key pathological events in a migraine attack. The quantitative data from in vitro binding and functional assays confirm its potency and selectivity. This targeted mechanism provides an effective therapeutic strategy for both the acute and preventive treatment of migraine, offering a valuable option for patients.

References

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Rimegepant is a second-generation, orally bioavailable small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] It has received regulatory approval for both the acute and preventive treatment of migraine in adults.[3][4] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, receptor pharmacology, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy. Detailed experimental protocols for key in vitro assays are provided, and critical signaling and experimental pathways are visualized through diagrams.

Introduction to CGRP and its Role in Migraine Pathophysiology

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that is a potent vasodilator and is integral to the transmission of pain signals.[2] During a migraine attack, CGRP levels are elevated, contributing to the pain and associated symptoms. The canonical CGRP receptor is a complex of three proteins: the calcitonin receptor-like receptor (CLR), receptor activity-modifying protein 1 (RAMP1), and receptor component protein (RCP). This compound exerts its therapeutic effect by competitively blocking the binding of CGRP to this receptor, thereby mitigating the downstream effects of CGRP signaling that lead to migraine.

This compound's Mechanism of Action and Receptor Pharmacology

This compound is a high-affinity antagonist of the human CGRP receptor. In addition to the canonical CGRP receptor, this compound also demonstrates antagonism at the AMY1 receptor, which is another receptor for CGRP. However, it is significantly more potent at the CGRP receptor.

CGRP Receptor Signaling Pathway

The binding of CGRP to its receptor initiates a signaling cascade, primarily through the Gs alpha subunit of the associated G protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to vasodilation and pain signal transmission.

References

- 1. vjneurology.com [vjneurology.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Efficacy of this compound for the acute treatment of migraine based on triptan treatment experience: Pooled results from three phase 3 randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neuronewsinternational.com [neuronewsinternational.com]

A Comprehensive Preclinical Pharmacological Profile of Rimegepant

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Rimegepant (Nurtec ODT®) is a small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor, approved for both the acute and preventive treatment of migraine with or without aura in adults.[1] As the first orally disintegrating tablet (ODT) in its class, this compound represents a significant advancement in migraine therapeutics, offering a targeted mechanism of action with a favorable safety profile compared to older, non-specific treatments.[2][3] Unlike triptans, it does not cause vasoconstriction, making it a suitable option for patients with or at risk for cardiovascular disease.[2][4] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo activities, pharmacokinetics, and safety pharmacology based on foundational non-clinical studies.

Mechanism of Action

The therapeutic effect of this compound is derived from its antagonism of the CGRP receptor. During a migraine attack, the trigeminal nerve is activated, leading to the release of CGRP, a potent neuropeptide vasodilator. Elevated levels of CGRP interact with its receptors on various cells within the trigeminovascular system, resulting in vasodilation, neurogenic inflammation, and pain signal transmission, which are central to migraine pathophysiology.

This compound is a competitive and selective antagonist that binds with high affinity to the CGRP receptor, physically blocking the CGRP neuropeptide from binding and activating its downstream signaling cascade. By inhibiting CGRP receptor function, this compound effectively mitigates CGRP-induced vasodilation, inflammation, and pain signaling.

In Vitro Pharmacology

Receptor Binding and Functional Activity

This compound demonstrates high-affinity binding and potent antagonism at the human CGRP receptor. Its affinity varies significantly across species, with markedly lower affinity for rodent CGRP receptors compared to human and cynomolgus monkey receptors. This species difference is a critical consideration in the interpretation of preclinical toxicology data, particularly in rats. This compound also shows antagonism at the structurally related amylin 1 (AMY₁) receptor, though it is approximately 25- to 30-fold more selective for the CGRP receptor.

| Parameter | Human | Cynomolgus Monkey | Rat | Mouse | Reference |

| Binding Affinity (Ki) | 0.027 nM, 32.9 pM | 59 pM | 209,000 nM | 104,000 nM | |

| Functional Antagonism (IC₅₀) | 0.14 nM | - | - | - | |

| Amylin 1 Receptor Antagonism (IC₅₀) | 2.28 nM | - | - | - | |

| Selectivity (CGRP vs. AMY₁) | ~25-30 fold | - | - | - | |

| Table 1: this compound In Vitro Receptor Binding and Functional Activity. |

Receptor Selectivity

To assess its specificity, this compound was tested against a panel of other receptors, transporters, and enzymes. In an in vitro binding panel of 32 G-protein coupled receptors (GPCRs), transporters, ion channels, and enzymes, this compound showed no significant off-target effects at concentrations up to 10-150 µM. A minimal panel of binding targets also identified no substantial off-target binding, with IC₅₀ or EC₅₀ values ≥10 µM for all targets except for phosphodiesterase 4 (PDE4), which had an EC₅₀ of 5.8 µM.

Experimental Protocols

Protocol: Radioligand Binding Assay (for Ki determination)

-

Cell Preparation: Membranes were prepared from cells recombinantly expressing the human CGRP receptor (a complex of Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1)).

-

Assay Components: The assay mixture contained cell membranes, a radiolabeled CGRP ligand (e.g., ¹²⁵I-CGRP), and varying concentrations of this compound in a suitable buffer.

-

Incubation: The mixture was incubated to allow binding to reach equilibrium.

-

Separation: Bound radioligand was separated from unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters was measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of specific radioligand binding (IC₅₀) was determined. The inhibitor constant (Ki) was then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Protocol: cAMP Functional Assay (for IC₅₀ determination)

-

Cell Culture: Cos7 cells were transfected to express the human CGRP receptor.

-

Cell Plating: Cells were plated in multi-well plates and grown to an appropriate confluency.

-

Assay Procedure: Cells were pre-incubated with various concentrations of this compound. Subsequently, a fixed concentration of CGRP was added to stimulate the receptor and induce cyclic adenosine (B11128) monophosphate (cAMP) production.

-

cAMP Measurement: After a defined incubation period, cells were lysed, and the intracellular cAMP levels were quantified using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

-

Data Analysis: The concentration of this compound that inhibits 50% of the CGRP-stimulated cAMP response (IC₅₀) was calculated by fitting the data to a dose-response curve.

In Vivo Pharmacology and Efficacy

Preclinical in vivo models were used to confirm the CGRP receptor antagonist activity of this compound. Due to the low affinity for the rodent CGRP receptor, primate models were essential for demonstrating pharmacodynamic effects.

Primate Model of Dermal Vasodilation

A key in vivo pharmacodynamic model is the capsaicin-induced dermal vasodilation (CIDV) assay in rhesus monkeys. In this model, capsaicin (B1668287) injection into the skin causes the release of CGRP from sensory nerve endings, leading to localized vasodilation (a skin-flush response). The ability of a CGRP antagonist to block this vasodilation serves as a measure of its in vivo target engagement and efficacy. Ubrogepant, a similar gepant, demonstrated concentration-dependent inhibition of CIDV in rhesus monkeys with a mean EC₅₀ of 3.2 nM. While specific quantitative data for this compound in this model is not detailed in the provided results, this type of study is standard for the class.

Mouse Models

Despite the low receptor affinity, studies in mice have been conducted. In a mouse model of middle cerebral artery occlusion, this compound was shown to diminish collateral blood flow, a finding suggesting that CGRP receptor antagonism could potentially worsen ischemic outcomes in this specific experimental context. Another study investigated the biodistribution of this compound in mice, finding that it reached the dura, trigeminal ganglion, and hypothalamus, all structures relevant to migraine pathophysiology.

Preclinical Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound were characterized in rats, dogs, and cynomolgus monkeys.

-

Absorption: Following oral administration, the time to maximum plasma concentration (Tmax) was 1.7 hours in rats and 3.3 hours in cynomolgus monkeys.

-

Distribution: The volume of distribution (Vd) after an intravenous dose was 2.7 L/kg in rats and 1.2 L/kg in monkeys. Studies in Sprague-Dawley rats indicated that blood-brain barrier penetration was low.

-

Metabolism: In vitro studies identified this compound as a substrate of cytochrome P450 enzymes CYP3A4 (primary) and CYP2C9 (lesser extent). In humans, the parent compound accounted for the majority of the drug-related material in circulation, with no single metabolite representing more than 10%.

-

Excretion: The major route of elimination in both animals and humans was fecal.

| Parameter | Rat | Dog | Cynomolgus Monkey | Human | Reference |

| Dose (IV) | 1 mg/kg | 1 mg/kg | 1 mg/kg | - | |

| Half-Life (t½, IV) | 1.8 hr | 3.1 hr | 2.8 hr | 5.8 hr | |

| Volume of Distribution (Vd, IV) | 2.7 L/kg | 0.9 L/kg | 1.2 L/kg | 58.0 L | |

| Clearance (Cl, IV) | 51.0 mL/min/kg | 7.8 mL/min/kg | 12.2 mL/min/kg | 9.3 L/hr | |

| Dose (PO) | 10 mg/kg | - | 10 mg/kg | 75 mg | |

| Tmax (PO) | 1.7 hr | - | 3.3 hr | 1.5-1.9 hr | |

| Half-Life (t½, PO) | - | - | - | ~11 hr | |

| Absolute Bioavailability (PO) | - | - | - | ~64% | |

| Table 2: Summary of this compound Pharmacokinetic Parameters Across Species. |

Safety Pharmacology

A core battery of safety pharmacology studies was conducted to assess the potential for adverse effects on major physiological systems.

-

Cardiovascular System: this compound demonstrated no adverse effects on cardiovascular parameters. In vitro, it showed no significant effect on hERG currents (IC₅₀ >30 µM). In vivo, single oral doses of up to 60 mg/kg in cynomolgus monkeys did not produce effects on cardiovascular endpoints. This lack of vasoconstrictive activity is a key differentiator from triptans.

-

Central Nervous System (CNS): No drug-related effects on CNS safety pharmacology endpoints were observed.

-

Respiratory System: No drug-related effects on respiratory safety pharmacology endpoints were observed.

| Study Type | System | Model | Dose | Outcome | Reference |

| In Vitro Channel Assay | Cardiovascular | hERG Current (HEK-293 cells) | - | IC₅₀ > 30 µM | |

| In Vivo Safety | Cardiovascular | Cynomolgus Monkey | Up to 60 mg/kg (oral) | No adverse effects | |

| In Vivo Safety | CNS | Cynomolgus Monkey | - | No adverse effects | |

| In Vivo Safety | Respiratory | Cynomolgus Monkey | - | No adverse effects | |

| Table 3: Summary of Key Safety Pharmacology Studies. |

Preclinical Drug-Drug Interactions

In vitro studies are crucial for predicting potential drug-drug interactions (DDIs). These studies established that this compound's metabolism and transport are dependent on key enzymes and transporters.

-

Metabolic Enzymes: this compound is a substrate for CYP3A4 and, to a lesser extent, CYP2C9. It is also a weak, time-dependent inhibitor of CYP3A4.

-

Transporters: this compound is a substrate of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

These findings predict that co-administration with strong inhibitors or inducers of CYP3A4, or inhibitors of P-gp/BCRP, could significantly alter this compound exposure.

Conclusion

The preclinical pharmacology of this compound establishes it as a potent, selective, and orally active CGRP receptor antagonist. It demonstrates high affinity for the human CGRP receptor, leading to effective blockade of a key pathway in migraine pathophysiology. Pharmacokinetic studies revealed properties suitable for oral administration, albeit with low brain penetration. Crucially, comprehensive safety pharmacology studies confirmed a lack of vasoconstrictive or other adverse cardiovascular effects, a significant advantage over traditional migraine therapies. The preclinical data provided a robust foundation for its successful clinical development and established its profile as a targeted, safe, and effective therapeutic option for the treatment of migraine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Definitive Guide To this compound | OCTAGONCHEM [octagonchem.com]

- 3. This compound: A Review in the Acute Treatment and Preventive Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety of this compound in Adults with Migraine and Cardiovascular Risk Factors: Analysis of a Multicenter, Long-Term, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Rimegepant: Preclinical Pharmacokinetics and Pharmacodynamics in Animal Models

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

Rimegepant (marketed as Nurtec® ODT) is a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute and preventive treatment of migraine.[1][2][3] The development of this compound was predicated on extensive preclinical evaluation in various animal models to characterize its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This technical guide provides an in-depth summary of the core preclinical data, focusing on the methodologies and quantitative results from key animal studies. Understanding these foundational studies is crucial for researchers in the fields of pharmacology, drug metabolism, and neuroscience.

Pharmacodynamics (PD)

The pharmacodynamic profile of this compound is centered on its high-affinity, selective antagonism of the CGRP receptor, which is critically involved in the pathophysiology of migraine.[1][4] During a migraine attack, the activation of the trigeminovascular system leads to the release of CGRP, a potent vasodilator that mediates pain transmission and neurogenic inflammation. This compound functions by competitively blocking the CGRP receptor, thereby inhibiting downstream signaling and mitigating the key events of a migraine attack.

Mechanism of Action: CGRP Pathway Antagonism

This compound exerts its therapeutic effect by preventing CGRP from binding to its receptor, a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). This blockade prevents the activation of adenylyl cyclase, reduces cyclic adenosine (B11128) monophosphate (cAMP) production, and ultimately inhibits the cascade of events leading to vasodilation and pain signal transmission.

References

Rimegepant: A Technical Overview of its Molecular Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimegepant, marketed under the brand names Nurtec ODT and Vydura, is a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2] It is approved for both the acute treatment of migraine with or without aura and the preventive treatment of episodic migraine in adults.[1][3] Unlike triptans, the previous standard of care, this compound does not cause vasoconstriction, making it a safer therapeutic option for patients with or at risk for cardiovascular conditions.[4] This document provides a detailed technical guide on the molecular structure, chemical properties, and pharmacological profile of this compound.

Molecular Structure

This compound is a complex synthetic molecule with three chiral centers, leading to a specific stereochemistry that is crucial for its biological activity. The stereochemistry has been confirmed by single crystal X-ray crystallography.

-

Chemical Name: [(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate

-

Chemical Formula: C₂₈H₂₈F₂N₆O₃

-

Synonyms: BHV-3000, BMS-927711

The molecule consists of a central cyclohepta[b]pyridine core, substituted with an aminodifluorophenyl group and a piperidine (B6355638) carboxylate linker attached to an imidazo[4,5-b]pyridinone moiety.

Chemical and Physicochemical Properties

This compound is a white to off-white crystalline powder. It is classified as a Biopharmaceutics Classification System (BCS) Class 2 substance, indicating low aqueous solubility and high permeability. A summary of its key chemical and physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Weight | 534.56 g/mol | |

| pKa (Strongest Acidic) | 10.7 | |

| pKa (Strongest Basic) | 8.95 | |

| Water Solubility | 0.0755 mg/mL | |

| logP | 2.68 - 2.95 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 8 | |

| Rotatable Bond Count | 4 | |

| Polar Surface Area | 113.68 Ų |

Mechanism of Action

This compound is a potent and selective competitive antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a 37-amino acid neuropeptide that plays a significant role in the pathophysiology of migraine. During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of cranial blood vessels and neurogenic inflammation, both of which contribute to migraine pain.

This compound exerts its therapeutic effect by blocking the CGRP receptor, thereby preventing the binding of CGRP and inhibiting its downstream signaling pathways. This antagonism prevents the vasodilation and reduces the neurogenic inflammation associated with migraine attacks. The binding affinity (Ki) of this compound for the human CGRP receptor is approximately 0.027 nM.

CGRP Signaling Pathway and this compound's Point of Intervention

The binding of CGRP to its receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαs subunit, leading to the stimulation of adenylyl cyclase (AC). This, in turn, increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, activating Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, contributing to vasodilation and pain signal transmission. This compound competitively inhibits the initial binding of CGRP to its receptor, thus blocking this entire cascade.

Experimental Protocols

The following are representative experimental protocols for assessing the binding and functional activity of CGRP receptor antagonists like this compound.

CGRP Receptor Radioligand Binding Assay

This assay determines the affinity of a compound for the CGRP receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Human embryonic kidney (HEK293) cells or other suitable cells stably expressing the human CGRP receptor (CLR/RAMP1) are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add in order:

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).

-

A fixed concentration of a radioligand, typically [¹²⁵I]-CGRP.

-

Increasing concentrations of the unlabeled test compound (this compound) or vehicle for total binding, and a high concentration of unlabeled CGRP for non-specific binding.

-

The prepared cell membranes (e.g., 10-20 µg of protein per well).

-

-

The plate is incubated for a defined period (e.g., 60-90 minutes) at room temperature with gentle agitation to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Accumulation Assay

This cell-based assay measures the ability of a compound to inhibit the CGRP-induced increase in intracellular cyclic AMP (cAMP).

Methodology:

-

Cell Culture and Plating:

-

HEK293 cells stably expressing the human CGRP receptor are cultured to approximately 80-90% confluency.

-

Cells are harvested and seeded into 96-well or 384-well white, clear-bottom plates at a density of approximately 35,000 cells per well.

-

Plates are incubated overnight to allow for cell attachment.

-

-

Assay Procedure:

-

The culture medium is removed and replaced with stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4). IBMX is a phosphodiesterase inhibitor used to prevent cAMP degradation.

-

Cells are pre-incubated with increasing concentrations of the antagonist (this compound) or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cells are then stimulated with a fixed concentration of CGRP (typically the EC₈₀ concentration to elicit a robust response) for another incubation period (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Detection:

-

The reaction is stopped by lysing the cells.

-

The intracellular cAMP concentration is measured using a competitive immunoassay kit, such as a LANCE (Lanthanide Chelate Excite) TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay or a luciferase reporter gene assay.

-

For a TR-FRET assay, a europium-labeled anti-cAMP antibody and a fluorescently labeled cAMP tracer are added. The signal is inversely proportional to the amount of cAMP produced by the cells.

-

-

Data Analysis:

-

The ability of this compound to inhibit the CGRP-induced cAMP production is plotted against the concentration of this compound.

-

The IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of the maximal CGRP response, is determined using non-linear regression.

-

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties for an oral migraine therapeutic.

| Parameter | Value | Source(s) |

| Bioavailability | ~64% | |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.0 hours | |

| Plasma Protein Binding | ~96% | |

| Volume of Distribution (Vd) | ~120 L | |

| Metabolism | Primarily by CYP3A4, to a lesser extent by CYP2C9. Primarily eliminated unchanged (77%). | |

| Elimination Half-life | ~11 hours |

Conclusion

This compound is a highly potent and selective CGRP receptor antagonist with a well-defined molecular structure and favorable chemical and pharmacokinetic properties. Its mechanism of action, involving the blockade of the CGRP signaling pathway, provides a targeted approach to the treatment and prevention of migraine. The experimental protocols outlined in this guide are standard methods for characterizing the pharmacological activity of CGRP receptor antagonists and are essential for the discovery and development of new therapies in this class.

References

Rimegepant's Binding Affinity and Selectivity for CGRP Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimegepant is a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute and preventive treatment of migraine. Its therapeutic efficacy is rooted in its high affinity and selectivity for the CGRP receptor, a key component in the pathogenesis of migraine. This technical guide provides an in-depth analysis of the binding characteristics of this compound, detailing its affinity for the CGRP receptor and its selectivity profile against related receptors. The experimental methodologies used to determine these parameters are also described, offering a comprehensive resource for researchers in the field of migraine therapeutics and GPCR pharmacology.

CGRP Signaling Pathway and this compound's Mechanism of Action

The CGRP receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1).[1] The binding of CGRP to its receptor initiates a signaling cascade, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA).[2][3] This cascade is implicated in the vasodilation and neurogenic inflammation associated with migraine pain.[4][5] this compound acts as a competitive antagonist at the CGRP receptor, blocking the binding of CGRP and thereby inhibiting this downstream signaling pathway.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Calcitonin Gene-Related Peptide (CGRP) in the Pathophysiology of Trigeminal Neuralgia and the Therapeutic Potential of Rimegepant

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Trigeminal neuralgia (TN) is a debilitating neuropathic pain condition characterized by severe, paroxysmal facial pain.[1][2] While traditional treatments offer relief to some, a significant portion of patients remain refractory, highlighting a critical unmet medical need. Emerging evidence implicates the neuropeptide Calcitonin Gene-Related Peptide (CGRP) as a key player in the pathophysiology of TN.[3][4] CGRP is known to be involved in neuronal sensitization and various pain states, and its aberrant release from trigeminal nerves is thought to contribute to the intense pain of TN.[1] This guide provides a comprehensive overview of the role of CGRP in the trigeminal system, summarizes the quantitative evidence of its involvement in TN, and explores the therapeutic potential of Rimegepant, a small molecule CGRP receptor antagonist. Detailed experimental protocols and visualizations of key pathways are provided to support further research and development in this promising area.

The Role of CGRP in the Trigeminal System and Neuropathic Pain

CGRP is a 37-amino acid neuropeptide that is abundantly expressed in trigeminal ganglion neurons, which are central to the transmission of sensory information from the face and head to the central nervous system. Within the trigeminovascular system, CGRP plays a pivotal role in pain signaling and neurogenic inflammation. Its release from the peripheral terminals of trigeminal nerves can lead to vasodilation of cranial blood vessels and sensitization of nociceptive neurons.

The involvement of CGRP is well-established in migraine pathophysiology, and this understanding has led to the development of a new class of highly effective CGRP-targeting therapies. Growing evidence now suggests a similar role for CGRP in other orofacial pain conditions, including trigeminal neuralgia. Studies indicate that elevated levels of CGRP are associated with TN, and its release within the trigeminal ganglion can interact with adjacent neurons and satellite glial cells, perpetuating a state of peripheral and central sensitization that is characteristic of neuropathic pain.

CGRP Signaling Pathway in the Trigeminal Ganglion

Upon activation of trigeminal neurons, CGRP is released from dense-core vesicles. It then binds to its receptor, a complex composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). This binding primarily activates the Gsα subunit of the G-protein, leading to adenylyl cyclase activation and an increase in intracellular cyclic AMP (cAMP). This signaling cascade can sensitize the neuron, lowering its activation threshold and amplifying pain signals. Furthermore, CGRP released in the ganglion can act on neighboring satellite glial cells, which also express CGRP receptors, stimulating the release of inflammatory mediators like nitric oxide (NO) and perpetuating a cycle of neuroinflammation and neuronal hypersensitivity.

Quantitative Data: CGRP Levels in Trigeminal Neuralgia

Clinical studies have begun to quantify the association between CGRP and TN. A key pilot study measured plasma CGRP concentrations in patients with classical TN before and after treatment with Botulinum Toxin Type A (BTX-A), a known inhibitor of CGRP release. The findings demonstrated significantly elevated CGRP levels in TN patients compared to healthy controls, which decreased in patients who responded to treatment.

| Parameter | TN Patients (Baseline) | Healthy Controls | TN Responders (Post-BTX-A) | TN Non-Responders (Post-BTX-A) | Source |

| Plasma CGRP (pg/mL) | 55.38 (Median) | 20.56 (Median) | 28.02 (Median) | No significant change from baseline | |

| Statistical Significance | P < 0.001 (vs. Controls) | - | P < 0.001 (vs. Baseline) | P = 0.938 (vs. Baseline) |

These data provide quantitative support for the hypothesis that CGRP is actively involved in the pathophysiology of classical TN.

This compound: A CGRP Receptor Antagonist

This compound (marketed as Nurtec ODT) is an orally administered small molecule CGRP receptor antagonist. It is approved for both the acute and preventive treatment of migraine. This compound exerts its therapeutic effect by selectively binding with high affinity to the human CGRP receptor, thereby blocking the action of CGRP and preventing the downstream signaling that leads to pain and vasodilation. Unlike triptans, this compound does not cause vasoconstriction, making it a potentially safer option for patients with cardiovascular comorbidities.

Mechanism of Action

This compound acts as a competitive antagonist at the CGRP receptor. By occupying the receptor's binding site, it prevents the endogenous CGRP neuropeptide from docking and activating the receptor complex. This blockade directly inhibits the initiation of the intracellular signaling cascade responsible for neuronal sensitization and pain transmission in the trigeminal system.

This compound's Potential in Trigeminal Neuralgia

Given the strong evidence for CGRP's role in TN and this compound's proven efficacy in migraine (another CGRP-mediated disorder), there is a compelling rationale for investigating its use in TN. The hypothesis is that by blocking CGRP receptors in the trigeminal ganglion, this compound can reduce the neuronal hypersensitivity and neuroinflammation that drive the paroxysmal pain attacks of TN.

To this end, a Phase 2 clinical trial was initiated to assess the efficacy and safety of this compound for treatment-refractory trigeminal neuralgia.

| Parameter | Description |

| Trial Identifier | NCT03941834 |

| Status | Patient enrollment initiated July 2019 |

| Study Design | Phase 2, Double-Blind, Placebo-Controlled, Crossover |

| Target Population | Patients with trigeminal neuralgia refractory to medical treatment |

| Primary Outcome Measure | Change in the average Numeric Pain Rating Scale (NPRS) score between treatment phases |

| Intervention | This compound vs. Placebo |

Key Experimental Methodologies

Reproducible and robust experimental protocols are critical for advancing our understanding of CGRP's role in TN and evaluating potential therapeutics. Below are summaries of key methodologies cited in the literature.

Protocol: Measurement of Plasma CGRP by ELISA

This protocol is based on the methodology used in studies measuring CGRP in TN patients.

-

Sample Collection: Collect whole blood from subjects in EDTA-containing tubes.

-

Plasma Separation: Centrifuge the blood samples immediately at 4°C to separate the plasma.

-

Storage: Store plasma samples at -80°C until analysis to prevent peptide degradation.

-

Assay: Use a commercially available, high-sensitivity enzyme-linked immunosorbent assay (ELISA) kit specific for human α-CGRP.

-

Procedure: Follow the manufacturer's instructions for the ELISA kit, which typically involves:

-

Adding standards and plasma samples to a microplate pre-coated with a capture antibody.

-

Incubating with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that reacts with the enzyme to produce a measurable colorimetric signal.

-

Measuring the absorbance using a microplate reader.

-

-

Quantification: Calculate CGRP concentrations in the samples by comparing their absorbance values to a standard curve generated from known concentrations of CGRP.

Protocol: Immunohistochemistry for CGRP in Trigeminal Ganglion

This protocol provides a general framework for localizing CGRP protein in trigeminal ganglion tissue, as performed in animal and human studies.

-

Tissue Preparation:

-

For animal models, perfuse the animal with a fixative (e.g., 4% paraformaldehyde) following euthanasia.

-

Dissect the trigeminal ganglia and post-fix in the same fixative.

-

Cryoprotect the tissue by incubating in a sucrose (B13894) solution series (e.g., 10%, 20%).

-

Embed the tissue in an optimal cutting temperature (OCT) compound and freeze.

-

-

Cryosectioning: Cut thin sections (e.g., 10-20 µm) of the frozen tissue using a cryostat and mount them on slides.

-

Staining:

-

Wash sections in a buffer solution (e.g., PBS with Triton X-100 for permeabilization).

-

Apply a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.

-

Incubate the sections with a primary antibody specific to CGRP overnight at 4°C.

-

Wash to remove unbound primary antibody.

-

Incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.

-

Apply a nuclear counterstain (e.g., DAPI) if desired.

-

-

Imaging and Analysis:

-

Mount coverslips on the slides.

-

Visualize the staining using an epifluorescence or confocal microscope.

-

Quantify the fluorescence intensity or count the number of CGRP-immunoreactive neurons to determine protein expression levels and localization.

-

Protocol: Animal Model of Trigeminal Neuralgia

Several animal models exist to study TN; one common approach involves chronic compression or injury to the trigeminal nerve or its root to mimic the clinical condition.

-

Model Induction (Chronic Compression of the Trigeminal Nerve Root):

-

Anesthetize an adult male Sprague-Dawley rat.

-

Under sterile surgical conditions, create an access path to the trigeminal nerve root. One described method involves retrogressively inserting a small plastic filament through the inferior orbital fissure until it reaches and applies compression to the nerve root.

-

A sham operation group undergoes the same surgical procedure without the insertion of the compressive filament.

-

-

Behavioral Testing:

-

Assess pain behaviors at baseline and multiple time points post-surgery.

-

Mechanical Allodynia: Measure the withdrawal threshold to mechanical stimuli applied to the facial region using von Frey filaments.

-

Thermal Hyperalgesia: Measure the latency to withdraw from a heat source applied to the face.

-

Spontaneous Pain: Observe and quantify spontaneous behaviors like face grooming.

-

-

Endpoint Analysis:

-

After the final behavioral assessment, euthanize the animals.

-

Collect relevant tissues (e.g., trigeminal ganglia, trigeminal nucleus caudalis) for molecular and histological analysis, such as immunohistochemistry for CGRP or ELISA.

-

Conclusion and Future Directions

The convergence of evidence strongly supports a significant role for CGRP in the pathophysiology of trigeminal neuralgia. The neuropeptide's established function in promoting neuronal sensitization and neuroinflammation within the trigeminal system provides a solid biological basis for its involvement in this severe neuropathic pain state. Quantitative studies showing elevated CGRP levels in TN patients further bolster this connection.

The development of CGRP receptor antagonists like this compound for migraine has opened a promising new avenue for therapeutic intervention in TN. This compound's targeted mechanism of action, which directly blocks a key pathway in trigeminal pain signaling without the cardiovascular liabilities of older drugs, makes it an attractive candidate. The ongoing Phase 2 clinical trial is a critical step in evaluating this potential and could offer a much-needed new treatment option for patients with refractory trigeminal neuralgia.

Future research should continue to elucidate the precise molecular mechanisms downstream of CGRP receptor activation in the context of TN. Further investigation into biomarkers could help identify patients most likely to respond to CGRP-targeted therapies. The results of the this compound clinical trial are eagerly awaited and will be instrumental in shaping the future treatment landscape for this devastating condition.

References

- 1. Biohaven Enrolls First Patient in Phase 2 Clinical Trial of this compound, Oral CGRP Receptor Antagonist, for Treatment Refractory Trigeminal Neuralgia [prnewswire.com]

- 2. Biohaven starts enrolment in trigeminal neuralgia trial of this compound [clinicaltrialsarena.com]

- 3. Clinical Trial of this compound for Trigeminal Neuralgia Enrolls First Participant - - Practical Neurology [practicalneurology.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Investigating the In Vitro Off-Target Effects of Rimegepant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimegepant is a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute and preventive treatment of migraine.[1][2] Its primary mechanism of action involves the selective blockade of the CGRP receptor, a key component in the pathophysiology of migraine.[3][4][5] As with any therapeutic agent, a thorough understanding of its potential off-target effects is crucial for a comprehensive safety and efficacy profile. This technical guide provides an in-depth overview of the known in vitro off-target effects of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Data Presentation: this compound In Vitro Activity Profile

The following table summarizes the known in vitro activities of this compound at its primary target and key off-targets. This data is essential for assessing the selectivity and potential for polypharmacology of the compound.

| Target | Assay Type | Parameter | Value | Reference |

| Primary Target | ||||

| Calcitonin Gene-Related Peptide (CGRP) Receptor | Functional Antagonism (cAMP assay) | pIC50 | 11.30 | |

| Radioligand Binding | Ki | 0.027 nM | ||

| Functional Antagonism (cAMP assay) | IC50 | 0.14 nM | ||

| Off-Targets | ||||

| Amylin 1 (AMY1) Receptor | Functional Antagonism (cAMP assay) | pIC50 | 9.91 | |

| Metabolizing Enzymes & Transporters | ||||

| Cytochrome P450 3A4 (CYP3A4) | Metabolism | Primary metabolizing enzyme | - | |

| Cytochrome P450 2C9 (CYP2C9) | Metabolism | Minor metabolizing enzyme | - | |

| P-glycoprotein (P-gp) | Transport | Substrate | - | |

| Breast Cancer Resistance Protein (BCRP) | Transport | Substrate | - | |

| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | Inhibition | Weak Inhibitor | - | |

| Organic Anion Transporter 3 (OAT3) | Inhibition | Weak Inhibitor | - | |

| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | Inhibition | Inhibitor | - | |

| Organic Cation Transporter 2 (OCT2) | Inhibition | Inhibitor | - | |

| Multidrug and Toxin Extrusion Protein 1 (MATE1) | Inhibition | Inhibitor | - |

Note: A comprehensive off-target screening panel result for this compound against a broad range of receptors, ion channels, and kinases is not publicly available at the time of this publication.

Signaling Pathways

Primary Signaling Pathway: CGRP Receptor Antagonism

This compound exerts its therapeutic effect by blocking the CGRP receptor, which is a G-protein coupled receptor (GPCR). Upon binding of CGRP, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This compound competitively antagonizes this process.

Off-Target Signaling Pathway: AMY1 Receptor Antagonism

This compound has been shown to antagonize the amylin 1 (AMY1) receptor, which is structurally related to the CGRP receptor. The AMY1 receptor is also a GPCR that signals through the cAMP pathway. While this compound is approximately 30-fold less potent at the AMY1 receptor compared to the CGRP receptor, this interaction represents a known off-target effect.

Experimental Protocols

CGRP Receptor Functional Antagonism Assay (cAMP-based)

This protocol describes a cell-based functional assay to determine the inhibitory potency of this compound on the CGRP receptor by measuring changes in intracellular cAMP levels.

1. Cell Culture and Transfection:

-

Culture a suitable host cell line (e.g., HEK293 or CHO cells) expressing the human CGRP receptor.

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

2. Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a concentration range for testing.

3. Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulate the cells with a fixed concentration of CGRP (typically at its EC80 concentration) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

-

Lyse the cells to release intracellular cAMP.

4. cAMP Detection:

-

Quantify the amount of cAMP in the cell lysates using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

5. Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the maximal CGRP-induced cAMP production.

-

Convert the IC50 value to a pIC50 value (-log(IC50)).

P-glycoprotein (P-gp) Substrate Assessment using Caco-2 Cells

This protocol outlines an in vitro method to assess whether this compound is a substrate of the P-gp efflux transporter using a Caco-2 cell monolayer model.

1. Caco-2 Cell Culture:

-

Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

-

Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

2. Transport Assay:

-

Apical to Basolateral (A-to-B) Permeability:

-

Add this compound to the apical (upper) chamber.

-

At specified time points, collect samples from the basolateral (lower) chamber.

-

-

Basolateral to Apical (B-to-A) Permeability:

-

Add this compound to the basolateral (lower) chamber.

-

At specified time points, collect samples from the apical (upper) chamber.

-

-

Perform the transport experiments in the presence and absence of a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporine A) to confirm P-gp mediated transport.

3. Sample Analysis:

-

Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

4. Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

-

Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

-

An efflux ratio greater than 2, which is significantly reduced in the presence of a P-gp inhibitor, indicates that the compound is a substrate of P-gp.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro assessment of off-target effects of a test compound like this compound.

Conclusion

This technical guide provides a summary of the currently available in vitro off-target data for this compound. The primary off-target interaction identified is with the AMY1 receptor, though with significantly lower potency compared to its primary target, the CGRP receptor. This compound is also a substrate for key drug transporters and is metabolized by CYP enzymes, indicating a potential for drug-drug interactions. The provided experimental protocols offer a foundation for researchers to conduct their own in vitro investigations into the off-target effects of this compound and other novel chemical entities. A comprehensive understanding of a drug's off-target profile is paramount for ensuring its safety and efficacy in clinical use. Further studies, including broad off-target screening panels, would provide a more complete picture of this compound's pharmacological profile.

References

- 1. This compound: A Review in the Acute Treatment and Preventive Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Antagonism of CGRP Signaling by this compound at Two Receptors [frontiersin.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Characterization of this compound drug–drug interactions using the cytochrome P450 probe drugs, itraconazole, rifampin, fluconazole, and midazolam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medcentral.com [medcentral.com]

Rimegepant's Impact on the Trigeminal Vasculature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimegepant is a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute and preventive treatment of migraine. This technical guide provides an in-depth analysis of this compound's mechanism of action within the trigeminovascular system, a key player in the pathophysiology of migraine. Through a comprehensive review of preclinical and clinical data, this document elucidates the quantitative pharmacology of this compound, details the experimental protocols used to characterize its effects, and visualizes the complex signaling pathways it modulates. This guide is intended to be a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development, offering a detailed understanding of how this compound mitigates migraine pathology at a molecular and systemic level.

Introduction: The Trigeminal Vasculature and Migraine Pathophysiology

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by photophobia, phonophobia, and nausea. The trigeminovascular system, comprising the trigeminal ganglion, its innervations of the cranial blood vessels, and connections to the brainstem, is central to migraine pathogenesis.[1] During a migraine attack, activation of trigeminal sensory nerves leads to the release of vasoactive neuropeptides, most notably CGRP.[2][3] CGRP is a potent vasodilator and is involved in pain transmission and neurogenic inflammation.[4] Elevated levels of CGRP have been observed during migraine attacks, and infusion of CGRP can trigger migraine-like headaches in susceptible individuals.[2]

This compound is a high-affinity, selective antagonist of the CGRP receptor. By blocking the CGRP receptor, this compound inhibits the downstream effects of CGRP, including vasodilation of cranial blood vessels and the transmission of pain signals from the meninges to the brainstem. This targeted mechanism of action offers a significant advancement in migraine therapy, particularly for patients who have contraindications to or do not respond to triptans, which act as serotonin (B10506) receptor agonists and cause vasoconstriction.

Quantitative Pharmacology of this compound

The pharmacological profile of this compound has been extensively characterized through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity, receptor antagonism, pharmacokinetics, and clinical efficacy.

Table 1: In Vitro Receptor Binding and Antagonism

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 0.14 nM | Human | CGRP Receptor Binding Assay | |

| pKi | 10.57 | Human | Displacement of [125I]-CGRP | |

| pA2 | 9.85 | Human | Inhibition of CGRP-stimulated cAMP production | |

| AMY1 Receptor Antagonism (pKB) | 8.07 ± 0.11 | Human | αCGRP-stimulated cAMP accumulation | |

| CGRP Receptor Antagonism (pKB) | 9.48 ± 0.08 | Human | αCGRP-stimulated cAMP accumulation |

Table 2: Pharmacokinetic Properties of this compound (75 mg oral dose)

| Parameter | Value | Population | Reference |

| Tmax (median) | 1.5 hours | Healthy Adults | |

| Cmax (median total) | 1,420 nM | Healthy Adults & Lactating Women | |

| Cmax (median free fraction) | 57 nM | Healthy Adults & Lactating Women | |

| Absolute Bioavailability | ~64% | Healthy Adults | |

| Plasma Protein Binding | ~96% | Human | |

| Apparent Clearance (CL/F) | 24.1 L/h | Healthy Adults | |

| Apparent Central Volume of Distribution (Vc/F) | 114.0 L | Healthy Adults | |

| Apparent Peripheral Volume of Distribution (Vp/F) | 46.0 L | Healthy Adults |

Table 3: Clinical Efficacy of this compound (75 mg) for Acute Migraine Treatment (Pooled Analysis of Randomized Controlled Trials)

| Endpoint (at 2 hours post-dose) | This compound (%) | Placebo (%) | Risk Difference (95% CI) | p-value | Reference |

| Pain Freedom | 20.0 | 11.8 | 8.2 (6.4, 10.0) | < 0.0001 | |

| Freedom from Most Bothersome Symptom | 40.2 | 29.2 | 11.0 (8.1, 13.8) | < 0.0001 | |

| Pain Relief | 60.3 | 45.1 | 15.2 (12.4, 17.9) | < 0.0001 | |

| Return to Normal Function | 33.5 | 21.1 | 12.4 (9.8, 15.0) | < 0.0001 |

Table 4: Clinical Efficacy of this compound (75 mg every other day) for Migraine Prevention

| Endpoint | This compound | Placebo | Difference | p-value | Reference |

| Mean reduction in monthly migraine days (weeks 9-12) | 4.3 days | 3.5 days | -0.8 days | <0.001 |

Key Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of this compound's impact on the trigeminovascular system.

In Vitro CGRP Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional antagonism of this compound at the human CGRP receptor.

Methodology:

-

Cell Culture and Transfection:

-

COS-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Cells are transiently transfected with plasmids encoding the human calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), which together form the CGRP receptor.

-

-

Radioligand Binding Assay (for Ki determination):

-

Transfected cell membranes are prepared by homogenization and centrifugation.

-

Membranes are incubated with a fixed concentration of radiolabeled CGRP (e.g., [125I]-CGRP) and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled CGRP.

-

After incubation, the membranes are washed, and the bound radioactivity is measured using a gamma counter.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

-

cAMP Functional Assay (for pA2/pKB determination):

-

Transfected cells are seeded in 96-well plates.

-

Cells are pre-incubated with varying concentrations of this compound for 15 minutes at 37°C.

-

Cells are then stimulated with a range of concentrations of human αCGRP for 15 minutes at 37°C.

-

The reaction is stopped, and intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are measured using a competitive immunoassay (e.g., HTRF).

-

The antagonist potency (pA2 or pKB) is determined by Schild analysis of the rightward shift in the CGRP concentration-response curve in the presence of this compound.

-

Measurement of CGRP Release from Cultured Trigeminal Ganglion Neurons

Objective: To assess the ability of compounds to modulate CGRP release from primary sensory neurons.

Methodology:

-

Primary Culture of Trigeminal Ganglion Neurons:

-

Trigeminal ganglia are dissected from adult rats and enzymatically dissociated using collagenase and dispase.

-

Neurons are plated on poly-D-lysine coated culture plates and maintained in a neurobasal medium supplemented with B27 and nerve growth factor.

-

-

Stimulation and Sample Collection:

-

Cultured neurons are washed with HEPES-buffered saline (HBS).

-

To measure basal release, cells are incubated in HBS for a defined period (e.g., 10 minutes).

-

To evoke CGRP release, cells are stimulated with a depolarizing agent such as high potassium chloride (KCl, e.g., 50 mM) or a TRPV1 agonist like capsaicin.

-

To test the effect of an antagonist, the compound is pre-incubated with the neurons before stimulation.

-

The supernatant (containing released CGRP) is collected at the end of the incubation period.

-

-

Quantification of CGRP:

-

CGRP levels in the collected supernatant are quantified using a specific and sensitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Animal Models of Trigeminal Activation

Objective: To evaluate the in vivo efficacy of this compound in preclinical models that mimic aspects of migraine.

Methodology:

-

Electrical Stimulation of the Trigeminal Ganglion:

-

Anesthetized animals (e.g., rats or mice) are placed in a stereotaxic frame.

-

A stimulating electrode is lowered into the trigeminal ganglion.

-

Electrical pulses are delivered to stimulate the ganglion, which induces changes in cerebral blood flow and plasma protein extravasation in the dura mater.

-

This compound or vehicle is administered prior to stimulation to assess its ability to block these effects.

-

Changes in cerebral blood flow can be measured using laser Doppler flowmetry, and plasma protein extravasation is quantified by measuring the leakage of Evans blue dye into the dura mater.

-

-

Nitroglycerin (NTG)-Induced Hyperalgesia Model:

-

Systemic administration of NTG, a nitric oxide donor, induces delayed mechanical and thermal hyperalgesia in rodents, mimicking some features of migraine.

-

Animals are treated with this compound or vehicle before or after NTG administration.

-

Nociceptive thresholds are measured at various time points using von Frey filaments (for mechanical allodynia) or a hot/cold plate (for thermal hyperalgesia).

-

Human Clinical Trial for Acute Migraine Treatment

Objective: To assess the efficacy and safety of this compound for the acute treatment of migraine in adults.

Methodology:

-

Study Design:

-

A randomized, double-blind, placebo-controlled, multicenter trial design is typically employed.

-

Participants are adults with a history of migraine with or without aura, meeting the International Classification of Headache Disorders (ICHD) criteria.

-

-

Patient Population:

-

Inclusion criteria often include a history of 2 to 8 moderate to severe migraine attacks per month.

-

Exclusion criteria may include contraindications to the study medication, medication overuse headache, and certain comorbidities.

-

-

Treatment and Assessments:

-

Participants are randomized to receive a single oral dose of this compound (e.g., 75 mg) or a matching placebo to treat a single migraine attack of moderate to severe pain intensity.

-

Efficacy is assessed using an electronic diary where participants record pain intensity on a 4-point scale (none, mild, moderate, severe) and the presence of their most bothersome symptom (photophobia, phonophobia, or nausea) at baseline and at various time points post-dose (e.g., 15, 30, 45, 60, 90 minutes, and 2, 3, 4, 6, 8, 24, and 48 hours).

-

-

Endpoints:

-

Co-primary endpoints are typically pain freedom and freedom from the most bothersome symptom at 2 hours post-dose.

-

Secondary endpoints often include pain relief at 2 hours, sustained pain freedom and relief from 2 to 48 hours, and the use of rescue medication.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the trigeminovascular system and the experimental workflows described in this guide.

CGRP Signaling in the Trigeminal Ganglion and this compound's Mechanism of Action

Caption: CGRP signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro this compound Characterization

Caption: Workflow for in vitro characterization of this compound's receptor pharmacology.

Logical Flow of a Randomized Clinical Trial for Acute Migraine Treatment

Caption: Logical flow of a typical randomized controlled trial for this compound in acute migraine.

Conclusion

This compound represents a significant advancement in the treatment of migraine, offering a targeted approach that directly addresses the role of CGRP in the trigeminovascular system. Its well-characterized pharmacology, demonstrated through rigorous preclinical and clinical investigations, establishes it as a potent and selective CGRP receptor antagonist. The data presented in this technical guide highlight this compound's high binding affinity, effective functional antagonism of CGRP-mediated signaling, and favorable pharmacokinetic profile, which translate into robust clinical efficacy for both acute and preventive migraine therapy. The detailed experimental protocols and visual representations of signaling pathways and workflows provide a comprehensive resource for the scientific community to further understand and build upon the knowledge of CGRP-targeted therapies in migraine. As research continues, a deeper understanding of the nuances of CGRP signaling and the long-term effects of its modulation will be crucial for optimizing patient care and developing the next generation of migraine therapeutics.

References

- 1. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increase in trigeminal ganglion neurons that respond to both CGRP and PACAP in mouse models of chronic migraine and post-traumatic headache - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | CGRP and Migraine: What Have We Learned From Measuring CGRP in Migraine Patients So Far? [frontiersin.org]

- 4. vjneurology.com [vjneurology.com]

Methodological & Application

Rimegepant In Vivo Experimental Design for Migraine Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo experimental design for evaluating the efficacy of rimegepant in established rodent models of migraine. The protocols detailed below are intended to offer a standardized framework for preclinical assessment of this compound and other CGRP receptor antagonists.

Introduction